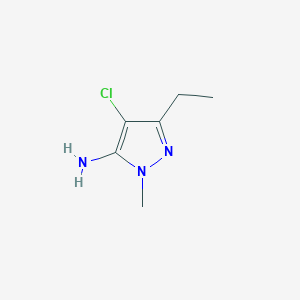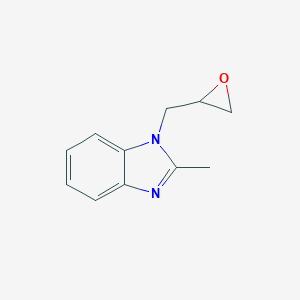
5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, often involves the acylation of triazoles with acyl chlorides or the alkylation of triazole sodium salts with alkyl iodides. For instance, Labanauskas et al. (2001) reported the synthesis of related triazole derivatives through the acylation and alkylation processes, demonstrating the versatility of synthetic routes for triazole compounds (Labanauskas et al., 2001).
Applications De Recherche Scientifique
Reactivity and Biological Activity
Recent achievements in studying the reactivity of 1,2,4-triazole-3-thione derivatives emphasize their high antioxidant, antiradical activity, and positive impact on biochemical processes in patients exposed to high radiation doses. These compounds, including 5-R-5R1-3-heteryltio-1,2,4-triazoles, are compared to biogenic amino acids like cysteine for their free SH-group, underscoring their potential in biochemical and pharmacological applications (Kaplaushenko, 2019).
Synthesis and Chemical Modeling
The synthesis and pharmacological activity of 1,2,4-triazoles, including their derivatives, are actively pursued for antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral applications. This research trajectory showcases the broad spectrum of potential scientific applications for these compounds in modern organic synthesis (Ohloblina, 2022).
Patent Review and Novel Derivatives
A comprehensive review of patents related to novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 discusses the significance of these compounds in developing new drugs with diverse biological activities. The emphasis is on the need for new, efficient preparations that address green chemistry and sustainability while tackling new diseases and resistant bacteria (Ferreira et al., 2013).
Physico-Chemical Properties and Applications
The physico-chemical properties of 1,2,4-triazole derivatives are of great interest across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their wide usage in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils highlights the versatility and significance of these compounds in both scientific research and practical applications (Parchenko, 2019).
Click Chemistry and Drug Discovery
The use of click chemistry for synthesizing 1,2,3-triazoles is noted for its simplicity, high selectivity, wide scope, fast reaction rates, and high yields. This method, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is crucial for developing new drugs and has numerous applications across medicinal chemistry and drug discovery (de Souza et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-4-5-8(15-2)9(6-7)16-3/h4-6H,1-3H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQMWNZTYYWAPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351718 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
174573-92-3 |
Source


|
| Record name | 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



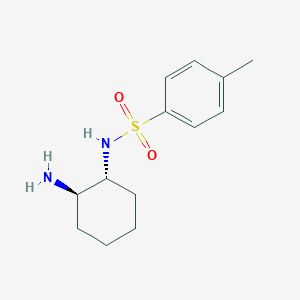


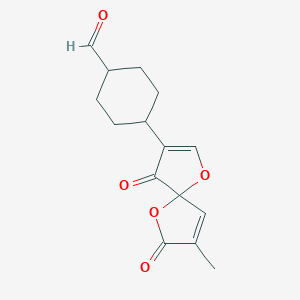
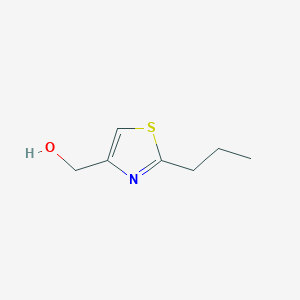
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)

